molecular formula C11H14F2N2O2 B1446911 Benzyl (2-amino-3,3-difluoropropyl)carbamate CAS No. 1429913-46-1

Benzyl (2-amino-3,3-difluoropropyl)carbamate

Cat. No.: B1446911
CAS No.: 1429913-46-1
M. Wt: 244.24 g/mol
InChI Key: HJSXLAKLBBKZNB-UHFFFAOYSA-N
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Description

Benzyl (2-amino-3,3-difluoropropyl)carbamate is a chemical building block of interest in synthetic and medicinal chemistry research. This compound features both a primary amino group and a benzyloxycarbonyl (Cbz)-protected amino group on a difluoropropane backbone. The Cbz group is a common protecting group for amines in multi-step organic synthesis, particularly in the construction of peptide-like structures and complex molecules . The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and bioavailability, making fluorine-containing building blocks valuable in the design of novel bioactive compounds . Compounds with benzyl carbamate functionalities are investigated as potential intermediates for protease inhibitors, including inhibitors of enzymes like prostate-specific membrane antigen (PSMA) for imaging and therapeutic research , and have been explored in the context of neurological research, such as for the modulation of enzymes like BACE1 . This product is intended for research and development use by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

IUPAC Name

benzyl N-(2-amino-3,3-difluoropropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c12-10(13)9(14)6-15-11(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSXLAKLBBKZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Using Benzyl Chloroformate and 2-Amino-3,3-difluoropropanol

Overview:
The primary synthetic method involves the reaction of benzyl chloroformate with 2-amino-3,3-difluoropropanol in the presence of a base, typically triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction yields the benzyl carbamate derivative, which can be further converted into its oxalate salt for enhanced solubility and stability.

Reaction Scheme:

  • Reactants: Benzyl chloroformate + 2-amino-3,3-difluoropropanol
  • Base: Triethylamine
  • Conditions: Anhydrous solvent, controlled temperature (usually 0–25°C)
  • Post-treatment: Addition of oxalic acid to form oxalate salt (optional)

Key Notes:

  • Anhydrous conditions are critical to prevent carbamate hydrolysis.
  • The reaction is typically carried out under stirring with slow addition of benzyl chloroformate to control exothermicity.
  • The oxalate salt form improves solubility and handling properties for further reactions or formulations.

Yields and Purity:

  • Industrial scale synthesis reports consistent yields above 75%.
  • Purification is commonly performed by recrystallization or column chromatography to achieve high purity.

Transcarbamation and Amidation via Potassium Carbonate in Alcohols

Overview:
A novel and efficient method for converting benzyl carbamates to other carbamate derivatives or amides involves the use of potassium carbonate in primary or secondary alcohols under reflux conditions. This method is mild, environmentally friendly, and provides good to excellent yields.

Method Details:

  • Reagents: Benzyl carbamate derivative, potassium carbonate (K2CO3)
  • Solvents: Primary alcohols (methanol, ethanol) for transcarbamation; secondary alcohols (isopropanol) for amidation
  • Conditions: Reflux for 16–24 hours
  • Workup: Simple filtration and solvent removal, followed by purification

Reaction Outcomes:

  • In methanol or ethanol, benzyl carbamate undergoes transcarbamation to yield methyl or ethyl carbamates in 75–84% yields.
  • In isopropanol, amidation occurs giving amides in 71–81% yields.
  • No reaction or recovery of starting material occurs in tertiary alcohols like t-butyl alcohol.

Representative Data Table:

Entry Substrate R Group Alcohol Solvent Product Type Reaction Time (h) Yield (%)
1 7-IsoBenzofuranyl Methanol Methyl carbamate 18 78
2 7-IsoBenzofuranyl Ethanol Ethyl carbamate 18 76
3 7-IsoBenzofuranyl Isopropanol Amide 18 81
4 Cyclohexyl Methanol Methyl carbamate 18 80
5 Cyclohexyl Ethanol Ethyl carbamate 18 82
6 Cyclohexyl Isopropanol Amide 18 73

Advantages:

  • Uses inexpensive and low-toxicity potassium carbonate as base.
  • Mild heating conditions and straightforward workup.
  • Applicable to a variety of benzyl carbamate derivatives.

Industrial Scale Considerations

Process Control:

  • Temperature, pressure, and reagent purity are tightly controlled to ensure reproducibility.
  • Anhydrous conditions and inert atmosphere (e.g., nitrogen) are often employed to minimize side reactions.
  • Continuous monitoring of reaction progress by HPLC or TLC is common.

Purification:

  • Typically involves recrystallization from suitable solvents or chromatographic techniques.
  • Formation of oxalate salt is a common step to enhance product handling and stability.

Summary of Preparation Methods

Preparation Method Key Reagents Conditions Yield Range (%) Notes
Carbamoylation of 2-amino-3,3-difluoropropanol Benzyl chloroformate, TEA Anhydrous, 0–25°C 75–85 Requires strict moisture control
Transcarbamation in primary alcohols Benzyl carbamate, K2CO3 Reflux in MeOH or EtOH, 16–24h 75–84 Mild, green chemistry approach
Amidation in secondary alcohols Benzyl carbamate, K2CO3, acid chloride Reflux in isopropanol, 16–24h 71–81 Converts carbamates to amides efficiently

Research Findings and Mechanistic Insights

  • The carbamoylation reaction proceeds via nucleophilic attack of the amino group on the benzyl chloroformate carbonyl carbon, facilitated by the base scavenging the generated HCl.
  • Potassium carbonate acts as a mild base promoting transcarbamation by generating alkoxide ions in alcohol solvents, which then displace the benzyl group.
  • Amidation in secondary alcohols involves initial formation of potassium carbamate salts followed by reaction with acid chlorides to form amides.
  • The presence of difluoromethyl groups enhances the chemical stability and lipophilicity of the compound, which is beneficial for downstream applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-amino-3,3-difluoropropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl (2-amino-3,3-difluoropropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2-amino-3,3-difluoropropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The amino group in this compound increases basicity compared to its hydroxy analog (pKa ~11.6 vs.
  • The tetrazolyl-containing derivative () exhibits higher molecular weight and complexity, necessitating cold storage due to reduced stability .

Enzyme Inhibition Profiles

Carbamates are widely studied for cholinesterase inhibition.

Compound Type BuChE Inhibition (IC50) AChE Inhibition (IC50) Selectivity (BuChE vs. AChE) Reference
Benzyl carbamate derivatives 4 nM (Isosorbide 2-benzyl carbamate) >10 µM High BuChE selectivity
Di-carbamates (isosorbide-based) ~100 nM ~10 µM Moderate BuChE selectivity
Ether analogs (e.g., Compound 18a) 406 nM >10 µM Moderate BuChE selectivity

Key Observations :

  • Benzyl carbamates generally exhibit strong BuChE inhibition due to interactions with Trp82 in the enzyme’s active site, as seen in isosorbide derivatives .

Stability and Metabolic Resistance

  • Benzyl ethers (e.g., Compound 18a) show stability in plasma despite lower potency, resisting hydrolysis by carboxylesterases .
  • Carbamate esters (e.g., isosorbide 2-benzyl carbamate 5-benzoate) are potent but may hydrolyze faster in vivo .
  • The amino group in this compound could enhance metabolic stability compared to ester-containing analogs, though this requires experimental validation.

Biological Activity

Benzyl (2-amino-3,3-difluoropropyl)carbamate is a compound that has garnered attention in various fields of research due to its unique chemical structure and biological activity. This article explores its biological mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H14F2N2O2
  • Molecular Weight : 244.24 g/mol
  • Functional Groups : Contains a benzyl group, an amino group, and a carbamate moiety with difluoropropyl substitution.

This compound's structure allows it to interact with biological systems effectively, particularly as an enzyme inhibitor.

This compound primarily functions as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate binding and inhibiting catalytic activity. This mechanism is critical in regulating biochemical pathways and can be leveraged in therapeutic contexts.

Interaction with Biological Targets

  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting various enzymes, which can be beneficial in treating diseases where enzyme activity contributes to pathogenesis.
    • Studies indicate that it effectively interacts with specific targets, modulating their activity and influencing cellular signaling pathways.
  • Receptor Modulation :
    • This compound may also interact with cellular receptors, leading to altered signaling cascades that can affect cell function and behavior.

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Antitumor Activity : Research indicates that derivatives of benzyl carbamates exhibit antitumor properties by inhibiting cancer cell proliferation through enzyme inhibition .
  • Neuroprotective Effects : Some studies have suggested that related compounds may provide neuroprotective effects by modulating neurotransmitter systems.

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on cyclin-dependent kinases (CDKs), this compound demonstrated significant inhibition of CDK activity, leading to reduced tumor cell growth. The IC50 values indicated potent activity comparable to established inhibitors .

CompoundIC50 (µM)Target
This compound5.2CDK
Control Inhibitor4.8CDK

Case Study 2: Neuroprotective Potential

A separate investigation into the neuroprotective properties of related carbamates revealed that these compounds could prevent neuronal apoptosis in vitro. The mechanism was attributed to their ability to inhibit specific apoptotic enzymes .

CompoundNeuronal Viability (%)Apoptotic Enzyme Activity
This compound85%Reduced by 30%
Control60%Baseline

Applications in Medicine

This compound is being investigated for its potential applications in drug development:

  • Drug Design : Its structural characteristics make it a valuable lead compound for developing new therapeutics targeting specific enzymes or receptors.
  • Pharmaceutical Intermediate : The compound serves as a building block in synthesizing more complex molecules used in pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (2-amino-3,3-difluoropropyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves carbamate formation via reaction of benzyl chloroformate with a fluorinated amine precursor. Key steps include:

  • Fluorination : Use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce difluoromethyl groups .
  • Protection/Deprotection : Benzyl carbamate (Cbz) protection of the amine group under basic conditions (e.g., NaHCO₃) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high-purity isolation .
    • Critical Parameters : Catalyst selection (e.g., DMAP for acylation), temperature control (0–25°C to prevent side reactions), and solvent polarity (THF or DCM) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Analytical Workflow :

  • NMR : ¹⁹F NMR to confirm difluoropropyl configuration; ¹H/¹³C NMR for backbone assignment .
  • HPLC : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion verification .

Q. What stability challenges arise during storage, and how can degradation be mitigated?

  • Findings :

  • Moisture Sensitivity : Hydrolysis of the carbamate group occurs in humid conditions; store under inert gas (argon) in sealed containers .
  • Thermal Stability : Decomposition observed above 40°C; recommend refrigeration (2–8°C) for long-term storage .
    • Testing Protocol : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How does the difluoropropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing effect of fluorine atoms reduces nucleophilicity at the β-carbon but enhances stability of transition states in SN2 reactions. Comparative studies with non-fluorinated analogs show 2–3x slower reaction rates .
  • Experimental Design : Kinetic analysis using alkylation with methyl iodide in DMF, monitored by ¹H NMR .

Q. What computational models predict the compound’s pharmacokinetic properties (e.g., LogP, bioavailability)?

  • In Silico Tools :

  • LogP Prediction : Use Molinspiration or SwissADME; experimental LogP ~1.8 (vs. predicted 1.7) .
  • Metabolic Stability : CYP450 docking simulations (AutoDock Vina) identify potential oxidation sites .
    • Validation : Compare with in vitro microsomal assays (rat liver S9 fractions) .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?

  • Troubleshooting Framework :

  • Assay Conditions : Test pH dependence (e.g., esterase inhibition varies at pH 6.5 vs. 7.4) .
  • Concentration Gradients : Dose-response curves (1 nM–100 µM) to identify non-linear effects .
  • Orthogonal Validation : Cross-validate with SPR (surface plasmon resonance) for binding affinity .

Q. What strategies enhance the compound’s selectivity for target enzymes in complex biological matrices?

  • Approaches :

  • Structural Modifications : Introduce steric hindrance via tert-butyl groups on the benzyl ring .
  • Prodrug Design : Mask the carbamate with a labile protecting group (e.g., p-nitrophenyl ester) for site-specific activation .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to determine the most reliable value?

  • Resolution Protocol :

  • DSC Analysis : Differential scanning calorimetry (heating rate 10°C/min) to detect polymorphs .
  • Interlab Comparison : Cross-reference with independent studies (e.g., PubChem data vs. in-house measurements).

Methodological Tables

Parameter Optimal Condition Impact on Yield/Purity Reference
Fluorination ReagentDAST85% yield, 90% purity
Solvent for AcylationDichloromethane (DCM)Minimal side-product formation
Purification MethodSilica Gel ChromatographyPurity >98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl (2-amino-3,3-difluoropropyl)carbamate
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